7-Oxabicyclo[2.2.1]heptane-2-carboxylicacid,3-nitro-,methylester,(endo,endo)-(9CI)
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Overview
Description
The compound “7-Oxabicyclo[2.2.1]heptane-2-carboxylicacid,3-nitro-,methylester,(endo,endo)-(9CI)” is a derivative of 7-Oxabicyclo[2.2.1]heptane . The parent compound, 7-Oxabicyclo[2.2.1]heptane, also known as 1,4-epoxycyclohexane or 7-oxanorbornane, is a cyclic ether .
Synthesis Analysis
The synthesis of 7-Oxabicyclo[2.2.1]heptane derivatives is often achieved through the Diels–Alder reaction of furans with olefinic or acetylenic dienophiles . There are also several methods for the C–O and C–C bond cleavage of 7-oxanorbornanes .Molecular Structure Analysis
The molecular structure of 7-Oxabicyclo[2.2.1]heptane consists of a seven-membered ring with an oxygen atom . The specific structure of the derivative “7-Oxabicyclo[2.2.1]heptane-2-carboxylicacid,3-nitro-,methylester,(endo,endo)-(9CI)” would include additional functional groups as indicated by its name, but specific structural details are not available in the sources retrieved.Chemical Reactions Analysis
While specific chemical reactions involving “7-Oxabicyclo[2.2.1]heptane-2-carboxylicacid,3-nitro-,methylester,(endo,endo)-(9CI)” are not detailed in the sources, 7-oxanorbornanes are known to undergo various reactions due to their bicyclic structure, allowing for a wide chemodiversity in a highly stereoselective manner .Properties
IUPAC Name |
methyl 3-nitro-7-oxabicyclo[2.2.1]heptane-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO5/c1-13-8(10)6-4-2-3-5(14-4)7(6)9(11)12/h4-7H,2-3H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJSLFZDDHPPUTR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2CCC(C1[N+](=O)[O-])O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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